molecular formula C11H14ClN3 B1470774 4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1412958-09-8

4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1470774
M. Wt: 223.7 g/mol
InChI Key: HTRWXFOIDBEWPQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10ClN3. It has a molecular weight of 183.64 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a cyclopropyl group and a pyrrolidinyl group .


Physical And Chemical Properties Analysis

“4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” is a powder at room temperature . It has a melting point of 96-98°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been involved in the synthesis of betainic pyrimidinaminides and tricationic pyrimidines. These processes involve nucleophilic substitution and yield various substituted pyrimidine salts or pyrimidin-4-aminides (Schmidt, 2002); (Venkatachalam, Schmidt, Vainiotalo, Kindermann, Nieger, 2002).

  • Characterization Methods : These synthesized compounds are characterized using techniques like ESI and FAB mass spectrometry, and X-ray analysis. This helps in understanding their structure and potential applications (Venkatachalam et al., 2002).

Nonlinear Optical (NLO) Properties

Biological Activity

  • Plant Growth Stimulation : Certain derivatives, including those structurally related to 4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine, have shown promising plant growth stimulating effects, which could have significant implications in agriculture (Pivazyan, Ghazaryan, Azaryan, Yengoyan, 2019).

Molecular Interactions and Structural Analysis

  • Molecular Recognition Processes : Studies have shown that the aminopyrimidine fragment, a part of this compound's structure, plays a key role in molecular recognition processes involving hydrogen bonding. This is crucial for understanding the targeted drug action of pharmaceuticals containing this functionality (Rajam, Muthiah, Butcher, Jasinski, Glidewell, 2017).

  • Non-Covalent Interactions : The compound and its derivatives have been studied for non-covalent interactions, which are key in understanding their behavior and potential applications in various fields (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, 2018).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” are not available, pyrrolidine, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine” could potentially be used in drug discovery and development.

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWXFOIDBEWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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